molecular formula C10H9BrO B1278289 6-bromo-3,4-dihydronaphthalen-1(2H)-one CAS No. 66361-67-9

6-bromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1278289
CAS RN: 66361-67-9
M. Wt: 225.08 g/mol
InChI Key: OSDHOOBPMBLALZ-UHFFFAOYSA-N
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Description

6-bromo-3,4-dihydronaphthalen-1(2H)-one is a brominated naphthalene derivative that is of interest due to its potential applications in organic synthesis and medicinal chemistry. The compound features a bromine atom attached to the naphthalene ring system, which has been partially hydrogenated. This structure may serve as a key intermediate in the synthesis of various organic compounds.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one, can be achieved through the regioselective bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene. Quantum chemical studies, including PM3 and RHF/6-31G* calculations, have been used to predict and substantiate the regioselectivity of this bromination process. Experimental results have confirmed that bromination occurs at the aromatic methylene position, and conditions have been established for bromination at specific positions of the benzannelated ring .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives is characterized by the presence of a bromine atom on the naphthalene core, which is partially saturated. The regioselectivity of the bromination process is crucial for determining the final structure of the compound. Quantum chemical calculations play a significant role in predicting the most favorable sites for bromination, which is essential for the synthesis of the desired molecular structure .

Chemical Reactions Analysis

Brominated naphthalene derivatives, such as 6-bromo-3,4-dihydronaphthalen-1(2H)-one, can undergo various chemical reactions due to the presence of the bromine atom, which is a good leaving group. For instance, these compounds can be used as intermediates in the synthesis of bis(6,7-dimethyl-1-oxo-1,2,3,4-tetrahydronaphth-2-yl) sulphides, which have been found to be promising as stabilizing agents for the storage of cholera sera . Additionally, the presence of the bromine atom can facilitate further functionalization through cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-bromo-3,4-dihydronaphthalen-1(2H)-one are influenced by the bromine atom and the degree of saturation in the naphthalene ring. The bromine atom increases the molecular weight and contributes to the compound's reactivity. The partial saturation of the naphthalene ring affects the compound's stability and reactivity. These properties are important for the compound's potential applications in organic synthesis and should be considered when designing reaction conditions and storage requirements .

Scientific Research Applications

  • Synthesis and Reactivity in Organic Chemistry :

    • A study by Gabbutt et al. (1994) described the facile synthesis of 4-bromo-2H-chromenes and 2H-thiochromenes, including 1-bromo-3,4-dihydronaphthalene, from corresponding ketones using PBr3. This process provides access to a range of novel 4-substituted 2H-chromenes and 2H-thiochromenes (Gabbutt et al., 1994).
    • Gilchrist and Summersell (1988) explored the synthesis of chrysenes and other a-fused phenanthrenes using a palladium(0) coupling-electrocyclic ring closure sequence starting from 2-bromo-1-vinyl-3,4-dihydronaphthalene (Gilchrist & Summersell, 1988).
  • Biological Evaluation in Medicinal Chemistry :

    • Wang et al. (2017) conducted a study on the synthesis and biological evaluation of 3,4-dihydronaphthalen-1(2H)-one derivatives as Bcl-2 inhibitors, demonstrating their potential as anticancer agents (Wang et al., 2017).
  • Catalysis and Material Science :

    • Fang, Li, and Tong (2009) reported a rhodium-catalyzed cycloaddition to construct a multi-substituted dihydronaphthalene scaffold, showcasing an innovative approach in material synthesis (Fang, Li, & Tong, 2009).
    • A novel one-pot synthesis method for 3,4-dihydronaphthalen-1(2H)-ones using a Pd[(C6H5)3P]4/AgOAc catalytic system was described by Liu et al. (2012), highlighting a straightforward and efficient approach to produce these compounds (Liu et al., 2012).
  • Spectroscopy and Structural Analysis :

    • Alam et al. (1995) conducted 1H and 13C NMR studies on substituted dihydronaphthalene compounds, providing comprehensive assignments using advanced spectroscopic techniques (Alam et al., 1995).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It can also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-bromo-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDHOOBPMBLALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435687
Record name 6-Bromotetral-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-3,4-dihydronaphthalen-1(2H)-one

CAS RN

66361-67-9
Record name 6-Bromotetral-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-tetralone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of NaNO2 (2.35 g, 34 mmol) in water (10 mL) was added dropwise to the solution of 6-amino-1,2,3,4-tetrahydronaphthalen-1-one (5.0 g, 31 mmol) in 25% HBr (16 mL) at 0° C. The suspension was then transferred to a stirred mixture of CuBr (8.9 g, 62 mmol) in 48% HBr (30 mL) at 0° C. The resulting mixture was allowed to warm to rt and stirred for 1 h. The mixture was extracted with EtOAc, dried (Na2SO4), and concentrated. The residue was purified by silica gel chromatography (0%-60% EtOAc/Hex) to give 5.6 g (80%) of the title compound as a light yellow oil. 1H NMR (400 MHz, CDCl3): δ 2.10-2.16 (2H, m), 2.64 (2H, t, J=6.4 Hz), 2.94 (2H, t, J=6.0 Hz), 7.42 (1H, s), 7.44 (1H, s), 7.87 (1H, d, J=8.9 Hz). [M+H] calc'd for C10H9BrO, 225, 227. found 225, 227.
Name
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
8.9 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a suspension of 6-amino-3,4-dihydro-2H-naphthalen-1-one (20.5 g, 127 mmol) in 25% HBr (aq) (1017 ml) at 0° C. was added a solution of sodium nitrite (10.53 g, 153 mmol) in water (50 ml) dropwise at a rate as to maintain the temperature below 3°. The cooled reaction mixture was then added to a cooled solution of copper(I) bromide (18.79 g, 131 mmol) in HBr (98 ml, 865 mmol). When the addition was done, the reaction mixture was stirred at 0° C. for 1 h, then warmed to rt. Water (380 mL) was added and the product was extracted with a mixture of Et2O/EtOAc (8:2, 3×). The organic layer was dried over Na2SO4, filtered, and concentrated in vacuo to give a dark brown crude oil. The crude was purified by distillation (3 mm Hg) to give 16.415 g of 6-bromo-3,4-dihydro-2H-naphthalen-1-one.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
1017 mL
Type
reactant
Reaction Step One
Quantity
10.53 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
98 mL
Type
reactant
Reaction Step Three
Quantity
18.79 g
Type
catalyst
Reaction Step Three
Name
Quantity
380 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

6-aminotetralone (2.0 g, 12 mmol) was dissolved in 25% HBr (4.0 mL) at 0° C. and then, a solution of NaNO2 (1.0 g, 15 mmol) in water (4.0 mL) was added slowly. Afterwards, a solution of CuBr (1.8 g, 4.0 mmol) in 48% HBr (4.0 mL) was added and the reaction was stirred at room temperature for 1.5 h. The solution was quenched by adding water and extracted with EtOAc (3×10 mL). The combined organic layer was dried over anhydrous Na2SO4, concentrated by rotary evaporation, and purified by column chromatography to give 6-bromo-3,4-dihydronaphthalen-1(2H)-one (19) (66%). NMR was according to reference 5.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
CuBr
Quantity
1.8 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 6-amino-3,4-dihydronaphthalen-1(2H)-one (2.0 g, 12 mmol) in bromic acid (aqueous, 10 mL, 25%) was added sodium nitrite (0.92 g, 13.3 mmol) at 0° C. The mixture was stirred at 0° C. for 15 minutes, and then copper (I) bromide (2.0 g, 13.8 mmol) and bromic acid (aqueous, 20 mL, 25%) was added at 0° C. After addition completed, the reaction mixture was stirred at room temperature for 1 hour. After the reaction, it was diluted with water (200 mL) and the product was extracted with ethyl acetate (200 mL), dried over anhydrous sodium sulfate, concentrated and purified by column chromatography (silica gel, ethyl acetate/petroleum ether=1:20) to give the pure product 6-bromo-3,4-dihydronaphthalen-1(2H)-one (1.2 g, 45%). 1H NMR (300 MHz, CDCl3): δ 7.87 (d, J=8.7 Hz, 1H), 7.44-7.42 (m, 2H), 2.93 (t, J=6.0 Hz, 2H), 2.64 (t, J=6.0 Hz, 2H), 2.15-2.11 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.92 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
2 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-bromo-3,4-dihydronaphthalen-1(2H)-one
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6-bromo-3,4-dihydronaphthalen-1(2H)-one
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6-bromo-3,4-dihydronaphthalen-1(2H)-one
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6-bromo-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
6-bromo-3,4-dihydronaphthalen-1(2H)-one

Citations

For This Compound
5
Citations
Y Liang, C Li, W Qiu, P Li, Z Yang, H Lin… - Russian Journal of …, 2022 - Springer
A series of novel intramolecular charge transfer (ICT) based 2-benzylidene-1-tetralones that contain nitrogen mustard for drug release monitoring and cervical cancer therapy were …
Number of citations: 0 link.springer.com
S Saha, D Pal, SB Nimse - Current Drug Targets, 2021 - ingentaconnect.com
Background: Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase enzyme that controls neuronal functions such as neurite outgrowth, synapse formation, neurotransmission…
Number of citations: 7 www.ingentaconnect.com
V Ramdas, R Talwar, M Banerjee, AA Joshi, AK Das… - 2019 - ACS Publications
The identification of a novel class of potent pan-genotypic NS5A inhibitors with good pharmacokinetic profile suitable for potential use in treating HCV infections is disclosed here. The …
Number of citations: 13 pubs.acs.org
LN Jungheim - 1979 - search.proquest.com
JUNTHEIM, Louis Nickolaus, 1953 Page 1 Microfilmed by Univ. of wisconsin-Madison Memorial Library, Collection Malntenance Ottice 8O-O4723 * JUNTHEIM, Louis Nickolaus, 1953- …
Number of citations: 2 search.proquest.com
TC Sherwood, HY Xiao, RG Bhaskar… - The Journal of …, 2019 - ACS Publications
An intramolecular arene alkylation reaction has been developed using the organic photocatalyst 4CzIPN, visible light, and N-(acyloxy)phthalimides as radical precursors. Reaction …
Number of citations: 55 pubs.acs.org

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